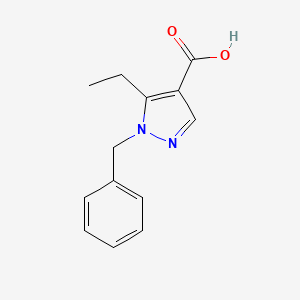

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)8-14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXKBZCTOTDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, and explore its potential as a scaffold for drug discovery, drawing upon established principles and analogous compounds within the pyrazole class.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs with diverse therapeutic applications.[1][2] The pyrazole ring's unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability make it a privileged scaffold in drug design.[3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The title compound, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, combines the pyrazole core with a benzyl group at the N1 position, an ethyl group at C5, and a carboxylic acid at C4, features that suggest a potential for a range of biological activities.

Synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The Knorr pyrazole synthesis is a classical and efficient method for the formation of pyrazole rings from the condensation of a β-ketoester and a hydrazine.[5][6]

Methodology:

-

To a solution of ethyl 2-propionylacetoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Causality: The reaction proceeds through the initial formation of a hydrazone by the reaction of the more reactive ketone carbonyl of the β-ketoester with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.

N-alkylation of pyrazoles is a common strategy to introduce substituents on the pyrazole nitrogen, which can significantly influence the biological activity of the molecule.[7]

Methodology:

-

To a solution of ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2-3 equivalents) and benzyl chloride (1.1 equivalents).

-

The reaction mixture is heated to reflux for 8-12 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate.

Causality: Potassium carbonate acts as a base to deprotonate the acidic N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction to form the N-benzylated product.

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial functional group for many biological interactions.[8]

Methodology:

-

Dissolve ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified with a dilute strong acid (e.g., HCl) to a pH of 2-3, which will precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

Causality: The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Structural Elucidation and Physicochemical Properties

The structure of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid can be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the pyrazole C3-H, a quartet and a triplet for the ethyl group protons, and a broad singlet for the carboxylic acid proton. The benzylic CH₂ protons would appear as a singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, aromatic carbons of the benzyl and pyrazole rings, and the aliphatic carbons of the ethyl group and the benzylic CH₂. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show the loss of the carboxylic acid group and cleavage of the benzyl group. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the pyrazole and phenyl rings. |

Table 1: Expected Spectroscopic Data for Structural Confirmation

Potential Therapeutic Applications and Biological Activity Profile

While specific biological data for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is not available, the broader class of pyrazole carboxylic acid derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][3]

Diagram of Potential Biological Targets

Caption: Potential therapeutic areas for the title compound.

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The structural features of the title compound, particularly the carboxylic acid moiety, are common in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Activity: The pyrazole nucleus is a key component in numerous compounds with demonstrated antibacterial and antifungal activities.[3] The lipophilic benzyl group and the overall molecular structure could facilitate penetration into microbial cells.

-

Anticancer Activity: Substituted pyrazoles have emerged as promising scaffolds for the development of anticancer agents, often targeting protein kinases. The N-benzyl group can engage in hydrophobic interactions within the active sites of various enzymes, potentially leading to inhibitory activity.

Future Directions and Conclusion

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid represents a molecule of interest for further investigation in the field of drug discovery. The proposed synthetic route offers a practical approach to obtaining this compound for biological screening. Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern spectroscopic methods.

-

Biological Screening: Evaluating the compound's activity in a panel of in vitro assays to explore its anti-inflammatory, antimicrobial, and anticancer potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the benzyl, ethyl, and carboxylic acid groups to understand the structural requirements for optimal biological activity.

References

- Bae, S., Jang, H. L., Jung, H., & Joo, J. M. (2015). Catalytic C-H allylation and benzylation of pyrazoles. The Journal of organic chemistry, 80(1), 690–697.

- Bhumika Yogi, et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

-

Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Gomha, S. M., et al. (2022).

- LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Chem Help ASAP. (2021, December 16).

- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–15.

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Soni, R., et al. (2022).

- Joo, J. M., et al. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 690-697.

- DOI. (n.d.).

- ResearchGate. (2001).

- PubMed. (2015).

- ResearchGate. (2019).

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Biointerface Research in Applied Chemistry. (2020).

- Ovid. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.

- Organic Syntheses Procedure. (n.d.). 4.

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- PMC. (n.d.).

- Google Patents. (n.d.).

- MDPI. (n.d.).

- Letters in Applied NanoBioScience. (2021).

- PMC. (2024).

- Sigma-Aldrich. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid.

- PubChem. (n.d.). 1-benzyl-3-(2-methoxyphenyl)-1h-pyrazole-4-carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In Silico Prediction of Biological Activity for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imperative to streamline drug discovery pipelines has positioned in silico predictive modeling as a cornerstone of modern pharmaceutical research. This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of the novel compound, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. By eschewing a rigid template, this document presents a logical and scientifically validated pathway, from initial physicochemical characterization to sophisticated, structure-based interaction mapping. We will delve into the "why" behind each methodological choice, ensuring that the reader, envisioned as a Senior Application Scientist, can not only execute but also critically evaluate the predictive process. The protocols herein are designed to be self-validating, integrating data from multiple computational approaches to build a robust and trustworthy activity profile.

Foundational Analysis: Physicochemical and Pharmacokinetic Profiling

Expertise & Experience: Before committing resources to complex and computationally expensive simulations, it is a non-negotiable first step to assess the fundamental "drug-likeness" of a compound. This initial screen acts as a critical gatekeeper, flagging any potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) that could terminate a drug's development, irrespective of its efficacy. Our analysis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid begins here, using established empirical rules and predictive models.

Trustworthiness: The reliability of this initial screen is anchored in the use of widely accepted and validated models, such as Lipinski's Rule of Five, which are derived from the known properties of successful oral drugs.

Protocol 1: ADMET and Physicochemical Property Prediction

-

Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, CCc1c(C(=O)O)c[nH]n1Cc2ccccc2, is used as the primary input.

-

Computational Tool: The SwissADME web server is a robust and freely accessible tool for this purpose.

-

Execution:

-

Navigate to the SwissADME portal.

-

Input the SMILES string into the query field.

-

Initiate the computation and await the results.

-

-

Data Interpretation: The output is analyzed for key parameters that govern a molecule's pharmacokinetic behavior.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Compliance with Lipinski's Rule of Five | Significance |

| Molecular Weight | 244.27 g/mol | Yes (<500 Da) | Influences diffusion and transport across biological membranes. |

| LogP (Lipophilicity) | 2.83 | Yes (<5) | A key determinant of solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 1 | Yes (<5) | Affects membrane permeability and target binding. |

| Hydrogen Bond Acceptors | 3 | Yes (<10) | Crucial for molecular recognition and binding affinity. |

| Gastrointestinal Absorption | High | - | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier Permeant | No | - | Suggests the compound is unlikely to cause central nervous system side effects. |

Authoritative Grounding: The principles of drug-likeness and the significance of these physicochemical parameters are well-established in the field of medicinal chemistry.

Ligand-Based Prediction: Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: When the specific biological target of a compound is unknown, but data exists for structurally similar molecules, a ligand-based approach like QSAR is the logical next step. This method builds a predictive statistical model by correlating the structural features of a set of known active and inactive compounds. The core principle is that structurally similar molecules are likely to have similar biological activities.

Trustworthiness: The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques, ensuring that the model is not overfitted to the training data and can generalize to new, unseen compounds.

Protocol 2: QSAR Model Development and Prediction

-

Dataset Curation:

-

A dataset of pyrazole derivatives with known inhibitory activity against a relevant target (e.g., cyclooxygenase-2, COX-2, a common target for anti-inflammatory pyrazoles) is compiled from a public database such as ChEMBL.

-

The dataset is curated to remove duplicates and ensure a wide and balanced distribution of activity values.

-

-

Descriptor Calculation:

-

A comprehensive set of 2D and 3D molecular descriptors (e.g., topological indices, electronic properties, steric parameters) are calculated for each molecule in the dataset using software like PaDEL-Descriptor.

-

-

Model Generation:

-

The dataset is randomly partitioned into a training set (typically 80%) and a test set (20%).

-

A machine learning algorithm, such as Random Forest, is used to build a regression model that correlates the descriptors with the known biological activity.

-

-

Rigorous Validation:

-

The model's performance is assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A robust model will have high values for both, indicating good predictive power.

-

-

Activity Prediction:

-

The validated QSAR model is then used to predict the biological activity of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

-

Caption: The process of molecular docking from preparation to analysis.

Synthesis and Final Prediction: A Self-Validating Conclusion

The strength of this in silico workflow lies in the convergence of evidence from orthogonal methods.

-

If the QSAR model predicts high potency , and molecular docking reveals a low-energy binding pose with strong interactions to key residues in the active site of a plausible target, we have a high degree of confidence in the prediction.

-

The pharmacophore features derived from the docked pose (e.g., the spatial arrangement of the carboxylic acid, the benzyl group, and the pyrazole ring) can be cross-referenced with the most influential descriptors from the QSAR model. A strong correlation between these two independent analyses provides a powerful internal validation of the predicted biological activity.

This integrated approach provides a scientifically sound, multi-faceted prediction of the biological activity of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, generating a robust hypothesis that can be confidently carried forward into experimental validation.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research. [Link]

-

Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics. [Link]

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Methodological & Application

Application Notes and Protocols for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Abstract

This document provides a comprehensive experimental guide for the synthesis, characterization, and biological evaluation of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid . The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide is intended for researchers in drug discovery and development, offering detailed, field-proven protocols to facilitate the investigation of this novel compound. The methodologies herein are designed to be self-validating, with integrated characterization and quality control steps.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged heterocyclic motif renowned for its diverse pharmacological activities.[1] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of biological and physicochemical properties. The title compound, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, combines several key pharmacophoric elements: a substituted pyrazole core, a benzyl group at the N1 position which can influence binding to hydrophobic pockets, and a carboxylic acid moiety that can act as a key hydrogen bond donor/acceptor or a handle for further derivatization. This application note outlines a strategic workflow for the de novo synthesis of this compound and a subsequent cascade of in vitro assays to profile its potential as a therapeutic agent.

Synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

The synthesis of the target compound is proposed via a two-step process: (1) the synthesis of the corresponding ethyl ester precursor, followed by (2) alkaline hydrolysis to yield the final carboxylic acid. This approach is adapted from established methods for the synthesis of substituted pyrazole esters and their subsequent hydrolysis.[3][4]

Step 1: Synthesis of Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate

The initial step involves a cyclization reaction to form the pyrazole ring. A common and effective method is the reaction of a β-ketoester with a substituted hydrazine.

-

Reagents and Materials:

-

Ethyl 2-formylbutanoate

-

Benzylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-formylbutanoate (1 equivalent) in absolute ethanol.

-

Add benzylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrolysis to 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

-

Reagents and Materials:

-

Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate

-

Ethanol

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the synthesized ester (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of 1 M NaOH solution (e.g., 3-4 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

-

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Solubility Assessment

A preliminary understanding of the compound's solubility is crucial for its formulation in biological assays.

-

Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol.

-

Procedure:

-

Add 1 mg of the compound to a vial.

-

Add the solvent in 100 µL increments, vortexing after each addition, until the compound dissolves or a maximum volume of 1 mL is reached.

-

Record the approximate solubility in mg/mL.[5]

-

Spectroscopic Analysis

NMR and mass spectrometry are used to confirm the chemical structure of the final product.

| Analysis Type | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), benzyl group (singlet for CH₂ and multiplets for the aromatic ring), and a singlet for the pyrazole proton. |

| ¹³C NMR | Peaks for the carboxylic acid carbonyl, pyrazole ring carbons, and carbons of the ethyl and benzyl substituents. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₃H₁₄N₂O₂. |

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For mass spectrometry, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition:

Biological Activity Screening

Based on the known biological activities of pyrazole derivatives, a tiered screening approach is recommended to evaluate the potential of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.[1][8]

In Vitro Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a classic and reliable method for assessing in vivo anti-inflammatory potential.[9][10]

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and test compound groups at various doses.

-

Administer the test compound or controls orally or intraperitoneally.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12][13]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

-

In Vitro Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Safety and Handling

While specific toxicity data for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is not available, it is prudent to handle it with the care afforded to novel chemical entities. General safety precautions for pyrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[15][16]

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. By following these detailed protocols, researchers can systematically investigate the therapeutic potential of this novel compound and contribute to the growing body of knowledge on pyrazole-based drug candidates. The causality-driven experimental design and integrated validation steps ensure the generation of robust and reliable data, paving the way for further preclinical development.

References

- Anwer, K. E., Sayed, G. H., & Ramadan, R. M. (2022). Synthesis, spectroscopic, DFT calculations, biological activities and molecular docking studies of new isoxazolone, pyrazolone, triazine, triazole and amide derivatives. Journal of Molecular Structure, 1256, 132530.

- Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 15(9), 6299–6334.

- Biochemical Journal. (2021). Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease. PubMed.

- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

- BenchChem. (2025).

- Zanatta, N., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

- Chemistry LibreTexts. (2025).

- National Institutes of Health. (n.d.).

- Fisher Scientific. (n.d.).

- MDPI. (2021).

- ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- Masaryk University. (n.d.).

- MDPI. (n.d.).

- ChemicalBook. (n.d.).

- Virology Research Services. (n.d.). Antiviral Drug Screening.

- National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem.

- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off).

- MDPI. (n.d.). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19.

- MDPI. (2023).

- BYJU'S. (2020). Test for Carboxyl Group.

- National Institutes of Health. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- PubMed. (2024).

- Sigma-Aldrich. (2026).

- Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry.

- Frontiers. (n.d.). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19.

- PubMed. (2014).

- RSC Publishing. (n.d.).

- Masaryk University. (n.d.).

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- bioRxiv. (2020). Screening a library of FDA-approved and bioactive compounds for antiviral activity against SARS-CoV-2.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.

- Institute of Science, Nagpur. (n.d.).

- Taylor & Francis. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.

- PubMed. (1977).

- Finetech Industry Limited. (2026).

- MP Biomedicals. (2014).

- Journal of Applicable Chemistry. (2016). Recent applications of pyrazole and its substituted analogs.

- CSIR-NIScPR. (2025).

- Pharmacognosy. (n.d.).

- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.

- Semantic Scholar. (n.d.).

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- National Institutes of Health. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 14. connectjournals.com [connectjournals.com]

- 15. fishersci.com [fishersci.com]

- 16. Pyrazole - Safety Data Sheet [chemicalbook.com]

- 17. spectrumchemical.com [spectrumchemical.com]

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid for Assays

Welcome to the technical support center for 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for enhancing the solubility of this compound in your in vitro assays.

Introduction

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] Like many heterocyclic carboxylic acids, it can exhibit poor aqueous solubility, which presents a significant challenge for accurate and reproducible assay results. This guide will walk you through a systematic approach to identify and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of my compound after adding it to my aqueous assay buffer. What is the likely cause?

A1: This is a classic sign of a compound exceeding its thermodynamic solubility in the final assay medium. The structure of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, with its benzyl and ethyl groups, contributes to its lipophilic nature, while the carboxylic acid group provides a handle for pH-dependent solubility. Precipitation occurs when the concentration of the compound in the aqueous buffer is higher than its solubility limit.

Q2: What is the first and most critical step I should take to address the poor solubility of this acidic compound?

A2: The most straightforward and often most effective initial step is pH adjustment .[2] Since your compound is a carboxylic acid, its solubility is highly dependent on the pH of the solution.[3]

-

The "Why": At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. By increasing the pH to a level above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[4]

-

Immediate Action: Prepare a concentrated stock solution in an organic solvent like DMSO. Then, when diluting into your aqueous buffer, ensure the final pH of the buffer is at least 1.5 to 2 units above the predicted pKa of the carboxylic acid group. For most carboxylic acids, a pH of 7.4 or higher is a good starting point.

Q3: I've tried basic pH adjustment, but I'm still facing solubility limits. What are my next options?

A3: If pH adjustment alone is insufficient, a multi-pronged approach involving co-solvents, surfactants, or cyclodextrins is recommended. The goal is to find a balance that maintains compound solubility without interfering with your assay.

-

Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] Common choices for in vitro assays include DMSO, ethanol, and polyethylene glycols (PEGs).[5] However, it's crucial to keep the final concentration of the co-solvent low (typically <1%, and ideally <0.1%) to avoid cellular toxicity or other off-target effects in your assay.[6]

-

Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, increasing its apparent solubility.[8] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are often used in biological assays.[7]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[9]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the most effective solubilization strategy for your compound.

Objective: To systematically test the effect of pH, co-solvents, surfactants, and cyclodextrins on the solubility of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

Materials:

-

1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) at various pH values (e.g., 6.0, 7.4, 8.5)

-

Co-solvents: Ethanol, Polyethylene glycol 400 (PEG400)

-

Surfactants: Polysorbate 80 (Tween® 80)

-

Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Clear microplates (96-well)

-

Plate reader capable of measuring absorbance or light scattering

Procedure:

-

Prepare a Primary Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).[11][12] Ensure complete dissolution.

-

Prepare Intermediate Stock Solutions: Create a set of intermediate stock solutions by diluting the primary stock. This helps in achieving precise final concentrations.

-

Set up the Solubility Test Plate: In a 96-well plate, add your various test buffers.

-

Add the Compound: Add a small, fixed volume of your intermediate stock solution to the wells containing the test buffers. Aim for a final DMSO concentration of ≤1%.

-

Equilibrate and Observe: Seal the plate, mix gently, and let it equilibrate at room temperature for 1-2 hours. Visually inspect for any precipitation.

-

Quantitative Measurement (Optional but Recommended): Use a plate reader to measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

Data Interpretation:

| Condition | Visual Observation | Nephelometry Reading | Interpretation |

| pH 6.0 Buffer | Heavy Precipitate | High | Poor Solubility |

| pH 7.4 Buffer | Slight Haze | Moderate | Limited Solubility |

| pH 8.5 Buffer | Clear Solution | Low | Good Solubility |

| pH 7.4 + 1% Ethanol | Clear Solution | Low | Improved Solubility |

| pH 7.4 + 0.1% Tween® 80 | Clear Solution | Low | Improved Solubility |

| pH 7.4 + 10 mM HP-β-CD | Clear Solution | Low | Improved Solubility |

This is an example table; your results may vary.

Protocol 2: Preparing a Working Stock Solution for Assays

Objective: To prepare a ready-to-use, concentrated stock solution of your compound that can be reliably diluted into your final assay medium without precipitation.

Best Practices for Stock Solutions:

-

Accuracy is Key: Use volumetric flasks for preparing stock solutions to ensure accuracy.[12]

-

Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation.[13] For long-term storage, keep them at -20°C or -80°C.

-

Concentration: Prepare stock solutions at a concentration that is a convenient multiple of your final assay concentration (e.g., 100x or 1000x).[14]

Example Preparation (100x Stock):

-

Based on your findings from Protocol 1, choose the optimal solubilization method. Let's assume a pH 8.5 buffer with 0.1% Tween® 80 was most effective.

-

Prepare a small volume of this "solubilization buffer".

-

To prepare a 10 mM stock solution, first dissolve the compound in a minimal amount of DMSO.

-

Slowly add the solubilization buffer while vortexing to reach the final volume. This gradual addition is crucial to prevent the compound from crashing out of solution.

-

Visually inspect the final stock solution to ensure it is clear and free of any particulates.

In-Depth Scientific Explanations

The Role of pH and pKa

The Henderson-Hasselbalch equation governs the ionization state of a weak acid like your compound. By maintaining the pH of the solution significantly above the pKa of the carboxylic acid, you shift the equilibrium towards the more soluble, deprotonated form. The use of buffers is critical to resist pH changes upon the addition of your acidic compound.[15]

Mechanism of Co-solvency

Co-solvents work by reducing the polarity of the aqueous solvent system.[16] This makes the overall solvent environment more favorable for a lipophilic molecule, thereby increasing its solubility.

Surfactant Micelles and Solubilization

Above the CMC, surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where your nonpolar compound can partition, while the hydrophilic heads face the aqueous bulk solution, keeping the entire complex in solution.[17]

Cyclodextrin Inclusion Complexes

The truncated cone shape of cyclodextrins allows them to encapsulate a hydrophobic "guest" molecule (your compound) within their lipophilic cavity.[] This non-covalent interaction shields the guest from the aqueous environment, leading to a significant increase in its apparent water solubility.[9]

References

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

-

He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

-

Jadhav, M. S., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

-

Mishra, A., & Kumar, A. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. [Link]

-

Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

-

ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

-

Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

-

Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

-

Enfanos. Preparation of Stock Solutions. [Link]

-

askIITians. (2025). How does pH affect solubility?[Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

-

Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. enfanos.com [enfanos.com]

- 14. phytotechlab.com [phytotechlab.com]

- 15. How does pH affect solubility? - askIITians [askiitians.com]

- 16. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Synthesis of 1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Recognizing the challenges often encountered in achieving high yield and purity, this document is structured as a dynamic support center. It features a detailed, optimized two-step protocol, an in-depth troubleshooting guide in a question-and-answer format, and a list of frequently asked questions (FAQs). The methodologies are grounded in established chemical principles, such as the Knorr pyrazole synthesis, and are supported by citations from scientific literature to ensure accuracy and reliability. This guide aims to empower users to diagnose issues, optimize reaction conditions, and confidently achieve their desired synthetic outcomes.

Optimized Synthesis Workflow

The synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid is most effectively performed in a two-step sequence. The first step involves the formation of the pyrazole ring through a condensation reaction to yield an ester intermediate. The second step is the hydrolysis (saponification) of this ester to the final carboxylic acid product.

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues.

Q1: My yield for Step 1 (pyrazole ester formation) is significantly lower than expected. What are the likely causes?

A1: Low yield in the initial condensation step is a common issue. Consider the following factors, starting with the most probable:

-

Purity and Stability of Benzylhydrazine: Benzylhydrazine can degrade upon exposure to air and light, leading to impurities that inhibit the reaction. Use freshly opened or purified benzylhydrazine. The free base is a low-melting solid (m.p. 84-87 °C) and can be sensitive.[1] Using a salt form like benzylhydrazine hydrochloride might require an additional equivalent of a non-nucleophilic base in the reaction.

-

Reaction Temperature and Time: The condensation reaction typically requires heat to proceed to completion.[2] Refluxing in a solvent like ethanol is common. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures for prolonged periods can lead to side reactions or degradation. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

Inefficient Water Removal: The cyclization step releases a molecule of water. While many protocols proceed without active water removal, in some cases, the equilibrium can be unfavorable. If yields are stubbornly low, performing the reaction in a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can improve the yield.

-

Incorrect Stoichiometry: Ensure that the molar ratio of your reactants is accurate. A slight excess of one reagent is sometimes used, but a significant deviation can lead to unreacted starting material and a complicated purification process.

Q2: During Step 1, my TLC plate shows multiple spots, indicating the formation of byproducts. What are these impurities?

A2: The most common byproduct in this type of pyrazole synthesis is the formation of a regioisomer. The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent, like ethyl 2-formylbutanoate).[3]

-

Regioisomer Formation: Benzylhydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can occur from either nitrogen onto the carbonyl groups of the dicarbonyl partner. This can lead to the formation of 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid ester as a major impurity alongside your desired 5-ethyl isomer. The regioselectivity is often influenced by the reaction conditions (solvent, temperature, and pH).[4][5] Acidic conditions tend to favor one isomer over the other.

-

Incomplete Reaction: Spots corresponding to your starting materials (benzylhydrazine and the formylbutanoate) may still be present.

-

Degradation Products: If the reaction is overheated or run for too long, you may see baseline streaking or additional spots on your TLC, corresponding to decomposition.

Caption: Decision tree for troubleshooting low yield.

Q3: The hydrolysis in Step 2 is incomplete, or I am recovering my starting ester. How can I drive the reaction to completion?

A3: Incomplete saponification is usually a problem of reaction conditions or steric hindrance.

-

Insufficient Base: Ensure you are using at least one, and preferably 1.5-2.0, molar equivalents of the base (e.g., NaOH or KOH). The reaction consumes one equivalent of base to produce the carboxylate salt.

-

Reaction Time and Temperature: Saponification can be slow at room temperature. Heating the reaction mixture to reflux (typically 50-80°C) for several hours is often necessary to ensure complete conversion.[6] Again, monitoring by TLC is crucial. The product spot (the carboxylate salt) will be very polar and may remain on the baseline, while the starting ester spot disappears.

-

Solvent System: The reaction requires a solvent system that can dissolve both the somewhat nonpolar ester and the ionic base. A mixture of ethanol and water is a standard choice. If your ester has poor solubility, you may need to increase the proportion of the organic co-solvent (like ethanol or THF) initially, then add more water as the reaction proceeds.

Q4: After acidification in Step 2, my product precipitates as an oil or a sticky solid that is difficult to filter and purify. What should I do?

A4: This is a common physical chemistry problem related to crystallization.

-

Control the Rate of Precipitation: Oiling out often occurs when a solution is supersaturated too quickly. Try cooling the basic solution in an ice bath before and during the slow, dropwise addition of acid. Stir vigorously during acidification to prevent localized areas of high acid concentration.

-

Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates microscopic imperfections that can initiate crystallization.

-

Trituration: If an oil forms, try adding a small amount of a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Swirl or stir vigorously. This process, called trituration, can sometimes induce the oil to solidify.

-

Solvent Recrystallization: The most reliable method is to perform a proper recrystallization. Isolate the crude product (even if it's oily, you can extract it into a solvent like ethyl acetate, dry, and evaporate the solvent). Then, dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the pyrazole formation in Step 1? A: This reaction is a classic example of a Knorr-type pyrazole synthesis.[3][7] It proceeds via two main stages:

-

Condensation: One of the nitrogen atoms of benzylhydrazine attacks one of the carbonyl groups of ethyl 2-formylbutanoate (which exists in equilibrium with its enol form) to form a hydrazone intermediate.

-

Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to a five-membered ring intermediate (a pyrazoline). This intermediate then rapidly dehydrates (loses a molecule of water) to form the stable, aromatic pyrazole ring.[3]

Q: Can I use a different base for the saponification in Step 2? A: Yes. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common, lithium hydroxide (LiOH) can also be used. The choice of cation generally has a minimal effect on the reaction outcome, though the solubility of the resulting carboxylate salt may differ slightly. Avoid using carbonate bases (like Na₂CO₃ or K₂CO₃) as they are generally not strong enough to efficiently hydrolyze the ester under mild conditions.[7]

Q: What are the best analytical techniques to monitor the reaction and characterize the final product? A: A combination of techniques is recommended:

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress in both steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between starting materials, intermediates, and products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Key signals to look for in the final product include the pyrazole proton, the methylene protons of the benzyl group, the ethyl group protons, and the disappearance of the ester's ethyl signals from the intermediate.

-

Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product.[8]

-

Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. You should see the disappearance of the ester carbonyl (~1710-1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid carbonyl (~1680-1710 cm⁻¹).

Q: How should I handle the reagents safely? A: Always consult the Safety Data Sheet (SDS) for each reagent.

-

Benzylhydrazine: Can be toxic and is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium/Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Work away from ignition sources.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate

| Reagent | MW ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |

| Benzylhydrazine | 122.17 | 50.0 | 1.0 | 6.11 g |

| Ethyl 2-formylbutanoate | 144.17 | 55.0 | 1.1 | 7.93 g |

| Ethanol (Absolute) | - | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (6.11 g, 50.0 mmol) and absolute ethanol (100 mL).

-

Stir the mixture until the benzylhydrazine has dissolved.

-

Add ethyl 2-formylbutanoate (7.93 g, 55.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the benzylhydrazine spot has been consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel or taken directly to the next step if it is sufficiently pure.

Protocol 2: Synthesis of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid

| Reagent | MW ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |

| Crude Ester (from Step 1) | 258.31 | ~50.0 | 1.0 | ~12.9 g |

| Sodium Hydroxide (NaOH) | 40.00 | 75.0 | 1.5 | 3.0 g |

| Ethanol | - | - | - | 80 mL |

| Water | - | - | - | 40 mL |

| Hydrochloric Acid (2M) | - | - | - | As needed |

Procedure:

-

Dissolve the crude ethyl 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylate (~12.9 g, ~50.0 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve sodium hydroxide (3.0 g, 75.0 mmol) in water (40 mL).

-

Add the NaOH solution to the ester solution. Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

-

After cooling to room temperature, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 50 mL of water and cool the flask in an ice-water bath.

-

While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is ~2-3 (check with pH paper). A white precipitate should form.

-

Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

-

Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product.

References

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- MDPI. (2018).

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-68.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- ACS Publications. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(23), 16489–16500.

- YouTube. (2019, January 19). synthesis of pyrazoles.

- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.

- Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.

- Sigma-Aldrich. (n.d.). Benzylhydrazine 97 20570-96-1.

Sources

Pyrazole Synthesis Scale-Up: A Technical Troubleshooting Guide

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Optimizing Pyrazole Synthesis for Scale-Up

This technical support guide addresses common challenges encountered during the scale-up of pyrazole synthesis. Our goal is to provide actionable insights and troubleshooting strategies to ensure robust, safe, and efficient large-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Conditions & Yield Optimization

Question 1: We are observing a significant drop in yield when moving from a 1 g to a 100 g scale for our pyrazole synthesis via a 1,3-dipolar cycloaddition. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up is a common challenge, often rooted in mass and heat transfer limitations.

-

Mixing Inhomogeneity: In larger reactors, achieving uniform mixing of reactants and maintaining a consistent temperature throughout the reaction vessel becomes more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side product formation.

-

Troubleshooting:

-

Stirring and Baffling: Ensure your reactor is equipped with appropriate overhead stirring and baffling to create turbulent flow and improve mixing efficiency. The type of impeller (e.g., anchor, turbine) should be selected based on the viscosity of your reaction mixture.

-

Staged Addition: Instead of adding all reactants at once, consider a staged or slow addition of one of the reagents. This can help to control the reaction exotherm and maintain a more homogenous environment.

-

-

-

Heat Transfer Issues: Exothermic reactions can be difficult to manage at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat.

-

Troubleshooting:

-

Jacketed Reactors: Employ a jacketed reactor with a reliable temperature control unit.

-

Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range and better heat absorption.

-

Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.

-

-

Question 2: Our synthesis of a substituted pyrazole from a hydrazine and a 1,3-dicarbonyl compound is plagued by the formation of regioisomers. How can we improve the regioselectivity at a larger scale?

Answer: Controlling regioselectivity is crucial for the synthesis of specific pyrazole isomers. The formation of undesired regioisomers is often influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

-

Kinetic vs. Thermodynamic Control: The initial condensation step can often lead to a mixture of intermediates that can cyclize to form different pyrazole regioisomers.

-

Troubleshooting:

-

Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired regioisomer in some cases. Conversely, higher temperatures may favor the thermodynamically more stable isomer. A thorough temperature screening study at a small scale is recommended.

-

pH Adjustment: The pH of the reaction mixture can significantly influence the rate of condensation and cyclization. Acid or base catalysis can be employed to steer the reaction towards the desired isomer. For instance, in the synthesis of 3,5-disubstituted pyrazoles, acidic conditions often favor the desired product.

-

-

-

Substituent Effects: The electronic and steric properties of the substituents on your starting materials play a significant role.

-

Troubleshooting:

-

Protecting Groups: If one of the carbonyl groups in the 1,3-dicarbonyl compound is significantly more reactive, consider using a protecting group strategy to direct the initial attack of the hydrazine.

-

Hydrazine Salt: Using a hydrazine salt (e.g., hydrazine hydrochloride) can modulate the nucleophilicity of the hydrazine and improve regioselectivity in certain reactions.

-

-

Section 2: Catalyst Selection & Efficiency

Question 3: We are using a palladium catalyst for a cross-coupling reaction to introduce a substituent onto the pyrazole ring. Upon scale-up, we are observing catalyst deactivation and incomplete conversion. What are the potential reasons?

Answer: Catalyst deactivation is a significant hurdle in scaling up cross-coupling reactions. Several factors can contribute to this issue.

-

Catalyst Poisoning: Trace impurities in the starting materials or solvents can act as catalyst poisons.

-

Troubleshooting:

-

Purity of Starting Materials: Ensure the pyrazole starting material and the coupling partner are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

-

Solvent Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

-

-

Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be sensitive to air and moisture, especially at elevated temperatures.

-

Troubleshooting:

-

Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

-

Ligand Choice: Consider using more robust, sterically hindered biarylphosphine ligands that are known for their stability and high catalytic activity.

-

-

Table 1: Comparison of Common Catalysts for Pyrazole Functionalization

| Catalyst System | Typical Application | Advantages at Scale | Disadvantages at Scale |

| Pd(OAc)₂ / PPh₃ | Suzuki, Heck, Sonogashira | Cost-effective, readily available | Prone to deactivation, requires inert atmosphere |

| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig amination | High turnover number, good for challenging substrates | Higher cost, air-sensitive |

| CuI / L-proline | Ullmann condensation | Lower cost than palladium, good for N-arylation | Can require high temperatures, potential for metal contamination |

Section 3: Purification & Isolation Challenges

Question 4: Our pyrazole product is an oil at room temperature, making it difficult to purify by recrystallization at a large scale. What are some alternative purification strategies?

Answer: Purifying non-crystalline products at scale requires a shift from traditional recrystallization techniques.

-

Chromatography: While often seen as a lab-scale technique, preparative column chromatography can be scaled up.

-

Troubleshooting:

-

Flash Chromatography: Automated flash chromatography systems can handle multi-kilogram quantities of crude product.

-

Solvent Selection: Optimize the solvent system at a small scale to achieve good separation with minimal solvent usage.

-

-

-

Distillation: If your pyrazole product is thermally stable and has a sufficiently low boiling point, distillation can be an effective purification method.

-

Troubleshooting:

-

Vacuum Distillation: For high-boiling compounds, vacuum distillation can be used to lower the boiling point and prevent thermal decomposition.

-

Fractional Distillation: If there are impurities with close boiling points, fractional distillation with a packed column can provide better separation.

-

-

-

Salt Formation/Recrystallization: If your pyrazole has a basic nitrogen atom, you can form a salt with an appropriate acid (e.g., HCl, H₂SO₄). The resulting salt is often a crystalline solid that can be purified by recrystallization. The freebase pyrazole can then be regenerated by treatment with a base.

Experimental Protocol: Salt Formation and Recrystallization for Pyrazole Purification

-

Dissolution: Dissolve the crude pyrazole oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Acid Addition: Slowly add a solution of the chosen acid (e.g., 2 M HCl in diethyl ether) to the stirred pyrazole solution.

-

Precipitation: The pyrazole salt will precipitate out of the solution. Continue adding the acid until no further precipitation is observed.

-

Isolation: Collect the solid salt by filtration and wash with a small amount of the cold organic solvent.

-

Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Regeneration (Optional): To obtain the pure pyrazole freebase, dissolve the purified salt in water and add a base (e.g., NaHCO₃, NaOH) until the solution is basic. Extract the pyrazole into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Section 4: Safety Considerations at Scale

Question 5: Are there any specific safety hazards we should be aware of when scaling up the synthesis of pyrazoles using hydrazine?

Answer: Yes, working with hydrazine and its derivatives at scale presents significant safety risks that must be carefully managed.

-

Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected carcinogen.

-

Mitigation:

-

Engineering Controls: Always handle hydrazine and its derivatives in a well-ventilated fume hood or a closed system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

-

-

-

Explosive Potential: Hydrazine is highly reactive and can be explosive, especially in its anhydrous form.

-

Mitigation:

-

Use of Hydrazine Hydrate: Whenever possible, use hydrazine hydrate instead of anhydrous hydrazine, as it is significantly less hazardous.

-

Temperature Control: Avoid excessive heating of hydrazine-containing reaction mixtures.

-

Quenching: Have a proper quenching procedure in place to safely neutralize any unreacted hydrazine at the end of the reaction. A common method is the slow addition of an oxidizing agent like sodium hypochlorite (bleach) in a separate, well-ventilated vessel.

-

-

Diagram 1: Decision Tree for Pyrazole Synthesis Scale-Up Troubleshooting

Caption: A troubleshooting guide for scaling up pyrazole synthesis.

References

-

Title: Comprehensive Organic Name Reactions and Reagents Source: Wiley URL: [Link]

-

Title: The Knorr pyrazole synthesis and its modifications Source: Chemical Society Reviews URL: [Link]

-

Title: Pyrazole-Containing Scaffolds in Medicinal Chemistry Source: Current Topics in Medicinal Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazoles: A Review Source: Molecules URL: [Link]

-

Title: Scale-up of chemical processes Source: American Chemical Society URL: [Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-5-Ethyl-1H-Pyrazole-4-Carboxylic Acid Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid analogs, a promising class of compounds with potential therapeutic applications. Drawing from established principles of medicinal chemistry and experimental data from related pyrazole derivatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in the development of a wide array of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3] The 1,4,5-trisubstituted pyrazole core, in particular, offers a versatile platform for fine-tuning pharmacological activity and selectivity. This guide focuses on analogs of 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, exploring how modifications to this core structure can modulate biological outcomes. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer critical relationships from closely related pyrazole series to guide future discovery efforts.

Core Scaffold and Key Positions for Modification

The fundamental structure of the 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid scaffold presents three primary positions for chemical modification to explore the SAR and optimize for desired biological activities. These key positions are the N1-benzyl group, the C5-ethyl group, and the C4-carboxylic acid moiety.

Caption: General synthetic workflow for pyrazole analogs.

Step-by-Step Protocol:

-

Condensation: To a solution of sodium ethoxide in absolute ethanol, add the appropriately substituted acetophenone (e.g., propiophenone to yield a 5-ethyl pyrazole) and diethyl oxalate. Stir the reaction mixture at room temperature for 16-24 hours.

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid, the ethyl 2,4-dioxo-butanoate intermediate, is filtered, washed with water, and dried.

-

Cyclization: The intermediate from the previous step is dissolved in glacial acetic acid, and a stoichiometric amount of the desired substituted benzylhydrazine is added. The reaction mixture is refluxed for 4-6 hours.

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate, the 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

-